
5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid
Overview
Description
“5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms . It also contains a cyclohexylphenyl group, which is a phenyl group (a ring of six carbon atoms, i.e., a benzene ring) with a cyclohexyl group (a ring of six carbon atoms, i.e., a cyclohexane ring) attached .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone with hydrazine. The cyclohexylphenyl group could potentially be introduced through a Suzuki-Miyaura cross-coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrazole ring attached to a carboxylic acid group at the 3-position and a cyclohexylphenyl group at the 5-position .Chemical Reactions Analysis
As for the chemical reactions, the pyrazole ring is aromatic and relatively stable. The carboxylic acid group can participate in typical acid-base reactions, and the cyclohexylphenyl group could potentially undergo electrophilic aromatic substitution reactions .Scientific Research Applications
Boron-Containing Drug Design and Delivery
Boronic acids and their esters, including CPAC, play a crucial role in drug development and delivery. Specifically, they serve as boron carriers for neutron capture therapy (NCT). However, it’s essential to note that these compounds are only marginally stable in water. Hydrolysis of some phenylboronic pinacol esters occurs, and the kinetics depend on the substituents in the aromatic ring. Moreover, the pH significantly influences the reaction rate, with acceleration observed at physiological pH .
Suzuki–Miyaura Coupling Reactions
CPAC can be employed in Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. CPAC serves as a boron reagent in these reactions due to its stability and functional group tolerance. The mild reaction conditions and environmental compatibility make SM coupling an attractive method for synthesizing complex organic molecules .
Protodeboronation in Organic Synthesis
While alkyl boronic esters are well-studied, protodeboronation (removal of the boron group) remains less explored. CPAC, as a pinacol boronic ester, can undergo catalytic protodeboronation. Researchers have reported successful deboronation of 1°, 2°, and 3° alkyl boronic esters using this method. Understanding protodeboronation expands the toolbox for organic synthesis and functionalization .
Other Potential Applications
Beyond the mentioned fields, CPAC’s properties may find relevance in:
Feel free to explore further references for in-depth studies on CPAC’s applications . If you need additional information or have any other queries, feel free to ask! 😊
Future Directions
properties
IUPAC Name |
3-(4-cyclohexylphenyl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-16(20)15-10-14(17-18-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h6-11H,1-5H2,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQGKXCGAQZNHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=NNC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



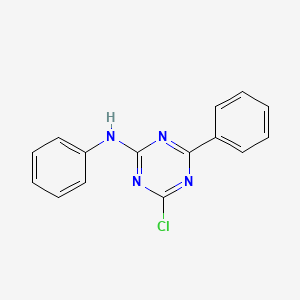
![N-[4-(Hydrazinocarbonyl)phenyl]-cyclopropanecarboxamide](/img/structure/B3023982.png)

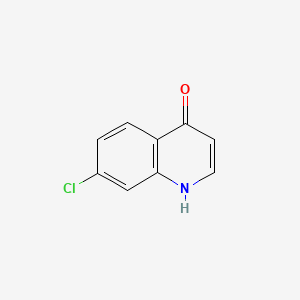
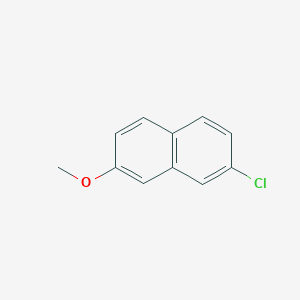
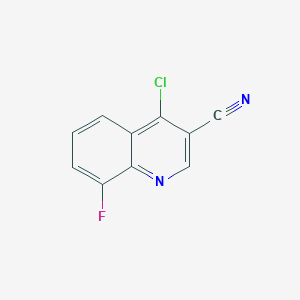
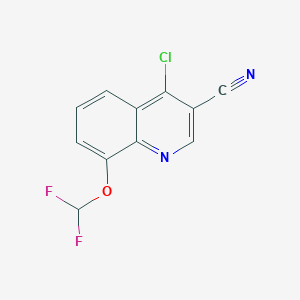

![2-Chloro-5-{[(chloroacetyl)amino]methyl}benzoic acid](/img/structure/B3023995.png)
![[1-(4-Chlorophenyl)pyrrolidin-3-yl]methanamine](/img/structure/B3023998.png)

![8-Chloropyrazolo[1,5-c]quinazoline-5-thiol](/img/structure/B3024000.png)

![5-{[(2-chlorobenzyl)thio]methyl}-4-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3024002.png)